1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O This compound is known for its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and an ethanone group
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Limited industrial applications, primarily in the production of research chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can be compared to other similar compounds, such as:
1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone: Similar structure but different substituents.
1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring instead of a pyrimidine ring.
Biological Activity
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone, with the chemical formula C₁₃H₁₉N₃O and CAS number 903447-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
The compound is characterized by a pyrimidine ring substituted with a piperidine moiety. Its structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 233.32 g/mol |
MDL Number | MFCD08131964 |
Hazard Classification | Irritant |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrimidine core followed by the introduction of the piperidine substituent. Specific methodologies can vary, but they generally utilize standard organic synthesis techniques such as condensation reactions and cyclization.
Anticancer Properties
Research has indicated that compounds containing pyrimidine and piperidine structures can exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.
Case Study:
In a recent study, derivatives of pyrimidine were evaluated for their antiproliferative effects against several cancer types. The results demonstrated that specific substitutions on the pyrimidine ring enhanced activity against colorectal and lung cancers .
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Example Findings:
A related study highlighted that certain pyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory and antiviral properties. These activities are often attributed to their ability to modulate immune responses or inhibit viral replication processes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.
Research has shown that modifications in the chemical structure can lead to improved binding affinity to target proteins, enhancing both pharmacological effects and bioavailability .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWBWHLVQIFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.